Cas no 2288032-83-5 (Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate)
![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate structure](https://it.kuujia.com/scimg/cas/2288032-83-5x500.png)
2288032-83-5 structure
Nome del prodotto:Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate
Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 2-{3-[(2E)-3-(quinolin-2-yl)prop-2-enoyl]phenoxy}acetate
- 2288032-83-5
- EN300-6735500
- Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate
-
- Inchi: 1S/C22H19NO4/c1-2-26-22(25)15-27-19-8-5-7-17(14-19)21(24)13-12-18-11-10-16-6-3-4-9-20(16)23-18/h3-14H,2,15H2,1H3/b13-12+
- Chiave InChI: DYXSKGSFIJSXQK-OUKQBFOZSA-N
- Sorrisi: O(CC(=O)OCC)C1C=CC=C(C(/C=C/C2=CC=C3C=CC=CC3=N2)=O)C=1
Proprietà calcolate
- Massa esatta: 361.13140809g/mol
- Massa monoisotopica: 361.13140809g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 532
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 65.5Ų
- XLogP3: 4.3
Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6735500-0.05g |
ethyl 2-{3-[(2E)-3-(quinolin-2-yl)prop-2-enoyl]phenoxy}acetate |
2288032-83-5 | 95% | 0.05g |
$323.0 | 2023-05-29 | |
1PlusChem | 1P028O9Z-50mg |
ethyl2-{3-[(2E)-3-(quinolin-2-yl)prop-2-enoyl]phenoxy}acetate |
2288032-83-5 | 95% | 50mg |
$462.00 | 2024-05-24 | |
1PlusChem | 1P028O9Z-100mg |
ethyl2-{3-[(2E)-3-(quinolin-2-yl)prop-2-enoyl]phenoxy}acetate |
2288032-83-5 | 95% | 100mg |
$544.00 | 2024-05-24 | |
Enamine | EN300-6735500-0.1g |
ethyl 2-{3-[(2E)-3-(quinolin-2-yl)prop-2-enoyl]phenoxy}acetate |
2288032-83-5 | 95% | 0.1g |
$390.0 | 2023-05-29 |
Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate Letteratura correlata
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
2288032-83-5 (Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate) Prodotti correlati
- 2249944-98-5(PROTAC MDM2 Degrader-1)
- 2757952-49-9(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(2,2,2-trifluoroacetamido)-1H-pyrazole-4-carboxylic acid)
- 1057670-95-7(3-(2-chloro-3,6-difluorophenyl)propanal)
- 7205-80-3(1-Chloro-4-ethanesulfonylbenzene)
- 40256-99-3(Flucetorex)
- 2229430-72-0({1-5-chloro-6-(propan-2-yloxy)pyridin-3-yl-2,2-difluorocyclopropyl}methanamine)
- 921895-99-0(4-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 180283-76-5(5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(1-methylethyl)-)
- 668970-56-7(Ethyl 4-bromo-2-fluorobenzoylformate)
- 1936586-17-2(tert-Butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
